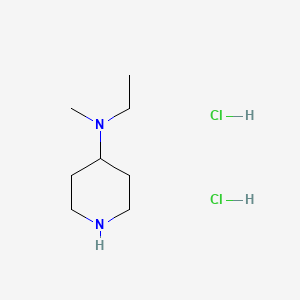

N-Ethyl-N-methyl-4-piperidinamine 2HCl

Description

N-Ethyl-N-methyl-4-piperidinamine 2HCl is a dihydrochloride salt of a substituted piperidine derivative. Piperidine-based compounds are widely studied for their pharmacological and chemical properties, including applications in oncology, neuroscience, and chelation therapy. The ethyl and methyl substituents on the piperidine ring likely influence its solubility, stability, and biological activity.

Properties

IUPAC Name |

N-ethyl-N-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-3-10(2)8-4-6-9-7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDSSZFMVMNASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Ethyl-N-methyl-4-piperidinamine 2HCl involves several steps. One common method includes the alkylation of 4-piperidone with ethyl and methyl groups under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

N-Ethyl-N-methyl-4-piperidinamine 2HCl can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Scientific Research Applications

Medicinal Chemistry

N-Ethyl-N-methyl-4-piperidinamine 2HCl is primarily studied for its potential therapeutic applications. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

Analgesic Properties

Research indicates that derivatives of piperidine compounds exhibit significant analgesic activity. For instance, a patent describes N-(4-piperidinyl)-N-phenylamides and -carbamates that demonstrate potent analgesic effects. The structural modifications in these compounds can lead to enhanced efficacy in pain management therapies .

Antitumor Activity

The compound has been explored as a reactant for optimizing the Novobiocin scaffold to develop antitumor agents. This application highlights its role in synthesizing new compounds that may inhibit tumor growth through various mechanisms .

Neuropharmacology

This compound has implications in neuropharmacology, particularly concerning its interaction with neurotransmitter systems.

Histamine Receptor Antagonism

The compound is involved in synthesizing histamine H4 receptor antagonists, which may have therapeutic potential in treating allergic reactions and inflammatory conditions. This application underscores the importance of piperidine derivatives in modulating histaminergic signaling pathways .

Synthesis of Inhibitors

The versatility of this compound extends to the synthesis of various enzyme inhibitors, which are crucial for developing targeted therapies.

Kinase Inhibitors

It serves as a reactant in the synthesis of inhibitors targeting kinases such as CaMKII, VEGFR, and FGFR. These kinases are involved in critical cellular processes, including growth and metabolism, making their inhibitors valuable in cancer therapy .

Protein Lysine Methyltransferase Inhibitors

Additionally, this compound is utilized in synthesizing inhibitors for protein lysine methyltransferase G9a, which plays a role in epigenetic regulation and has implications in cancer progression .

Toxicity Assessments

Preliminary studies suggest that this compound does not exhibit significant Ames test toxicity, indicating a favorable safety profile for further research . However, comprehensive toxicological evaluations are necessary before clinical applications.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-4-piperidinamine 2HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

- Flunarizine 2HCl (C26H26F2N2·2HCl): A calcium channel blocker with a fluorinated diphenyl group, contrasting with the simpler ethyl-methyl substitution in the target compound. Flunarizine 2HCl is insoluble in water but soluble in DMSO and ethanol, suggesting that substituent bulkiness impacts solubility .

- BABEA·2HCl and BAMP·2HCl: Chelating agents with tridentate nitrogen donor atoms. Unlike N-Ethyl-N-methyl-4-piperidinamine 2HCl, these ligands form stable complexes with heavy metals (e.g., Cd²⁺, Cu²⁺), highlighting functional differences in metal-binding capacity .

- Trientine 2HCl : A copper-chelating agent used in Wilson’s disease. Its linear polyamine structure contrasts with the cyclic piperidine core of the target compound, underscoring divergent therapeutic mechanisms .

Table 1: Structural and Physicochemical Properties

*Inferred properties based on structural analogs.

Anti-Tumor Efficacy

- F8·2HCl: A piperidine-based compound showing 70.1% tumor growth inhibition at 75 mg/kg in HGC-27 xenograft models.

- H89 2HCl and MK-2206 2HCl : Enzyme inhibitors (PKA and Akt, respectively) with demonstrated roles in reversing insecticide resistance (H89 2HCl) or blocking cell proliferation (MK-2206 2HCl). These highlight the versatility of dihydrochloride salts in modulating signaling pathways, which may differ from the target compound’s mechanism .

Table 2: Pharmacological Profiles

Chelation and Stability

- BABEA·2HCl and BAMP·2HCl : Exhibit high stability constants for Cd²⁺ (log K = 10.7–11.2) and Cu²⁺ (log K = 14.2–16.5), suggesting superior metal-binding vs. linear chelators like trientine 2HCl .

- Trientine 2HCl : Clinically used for copper chelation but criticized for poor evidence quality in comparative studies .

Physicochemical and Industrial Considerations

- Solubility and Formulation : Flunarizine 2HCl’s insolubility in water contrasts with the water-soluble BABEA·2HCl, emphasizing the role of substituents in drug design .

- Dissolution Standards : Hydroxyzine HCl tablets require ≥75% dissolution in 45 minutes per USP guidelines, a benchmark that may apply to the target compound’s formulation .

Biological Activity

N-Ethyl-N-methyl-4-piperidinamine 2HCl, a piperidine derivative, has garnered attention in pharmacology due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing data from various studies and presenting case studies that highlight its effects.

This compound is classified as a piperidine derivative with the following chemical structure:

- Molecular Formula : C8H18ClN

- Molecular Weight : 175.69 g/mol

- CAS Number : 101-80-4

This compound is known for its ability to interact with various biological targets, influencing several physiological processes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antiviral Activity :

- In studies involving piperidine derivatives, compounds similar to N-Ethyl-N-methyl-4-piperidinamine have shown antiviral properties against various viruses, including HIV and herpes simplex virus (HSV) . The antiviral activity was assessed through in vitro testing, demonstrating moderate efficacy against specific viral strains.

- Analgesic Properties :

-

Anti-inflammatory Effects :

- Certain studies have highlighted the anti-inflammatory potential of piperidine derivatives. Compounds exhibiting structural similarities to N-Ethyl-N-methyl-4-piperidinamine have been shown to reduce inflammatory markers in cell cultures, indicating a promising avenue for treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of several piperidine derivatives against HIV-1 and HSV-1. The results indicated that compounds with a similar structure to N-Ethyl-N-methyl-4-piperidinamine exhibited moderate protection against viral replication. The efficacy was measured using cytopathic effect assays and was compared against known antiviral agents.

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| 3a | 23 | HIV-1 |

| 3b | 18 | HSV-1 |

| N-Ethyl-N-methyl-4-piperidinamine | Moderate | Various Viruses |

Case Study 2: Pain Management

In a preclinical study assessing analgesic effects, N-Ethyl-N-methyl-4-piperidinamine was tested in rodent models of induced pain. The compound demonstrated significant pain relief comparable to standard analgesics, suggesting its potential as a therapeutic agent for pain management.

The mechanisms through which N-Ethyl-N-methyl-4-piperidinamine exerts its biological effects are still under investigation. However, it is believed that its action may involve:

- Receptor Interaction : The compound likely interacts with neurotransmitter receptors, influencing pain perception and inflammatory responses.

- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral enzymes or block viral entry into host cells.

Safety and Toxicity

While the therapeutic potential is promising, it is essential to consider the safety profile of N-Ethyl-N-methyl-4-piperidinamine. Preliminary toxicity assessments indicate that high doses may lead to adverse effects such as skin irritation and gastrointestinal disturbances . Further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are recommended methods for synthesizing and characterizing N-Ethyl-N-methyl-4-piperidinamine 2HCl?

Methodological Answer:

- Synthesis : Use reductive amination or nucleophilic substitution to introduce ethyl and methyl groups to the piperidine backbone. Purify via recrystallization in ethanol/HCl to obtain the dihydrochloride salt.

- Characterization : Confirm structure using -NMR (e.g., δ 2.8–3.2 ppm for piperidine protons) and mass spectrometry (expected [M+H] for free base: ~157.2 g/mol). Purity assessment requires HPLC with UV detection (≥95% purity threshold) .

Q. How should solubility and storage conditions be optimized for in vitro studies?

Methodological Answer:

- Solubility : Test in DMSO (≥20 mg/mL) or ethanol (≥2 mg/mL) using sonication (30 min at 40 kHz). For aqueous buffers, adjust pH to 5.0–6.0 to enhance solubility .

- Storage : Lyophilized powder is stable at -20°C for >12 months. Avoid freeze-thaw cycles; prepare aliquots for repeated use .

Q. What standardized assays are used to assess cytotoxicity and IC50_{50}50 values?

Methodological Answer:

- Cell Viability : Use MTT or resazurin assays on relevant cell lines (e.g., colorectal cancer HT-29). Incubate for 48–72 hours with serial dilutions (e.g., 10–100 µM). Calculate IC using nonlinear regression (GraphPad Prism) .

- Controls : Include DMSO vehicle controls (<0.1% v/v) and positive controls (e.g., cisplatin for apoptosis) .

Q. How is purity validated for synthetic batches?

Methodological Answer:

Q. What in vitro models are appropriate for initial biological activity screening?

Methodological Answer:

- Ion Channel Studies : Use patch-clamp electrophysiology on HEK293 cells expressing KCNQ channels (common targets for piperidine derivatives) .

- Migration/Invasion Assays : Apply Boyden chambers with Matrigel coating for cancer cell lines (e.g., CRC DLD-1), staining migrated cells with crystal violet .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with the PI3K/AKT/mTOR pathway?

Methodological Answer:

Q. What strategies address discrepancies in reported IC50_{50}50 values across cell lines?

Methodological Answer:

- Assay Standardization : Control for cell density, serum concentration, and incubation time. Cross-validate with ATP-based assays (e.g., CellTiter-Glo).

- Meta-Analysis : Pool data from independent studies (≥3 replicates) using random-effects models to account for variability in cell passage numbers or culture conditions .

Q. How is in vivo pharmacokinetics optimized for bioavailability studies?

Methodological Answer:

- Dosing : Administer via intraperitoneal injection (10 mg/kg in saline) to mice. Collect plasma at intervals (0–24 hr) for LC-MS analysis. Calculate AUC and half-life .

- Tissue Distribution : Euthanize at peak plasma concentration (T) and quantify compound in target organs (e.g., brain, liver) via homogenization and extraction .

Q. What experimental designs test synergy with autophagy inhibitors?

Methodological Answer:

Q. How can enantiomeric resolution impact biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.